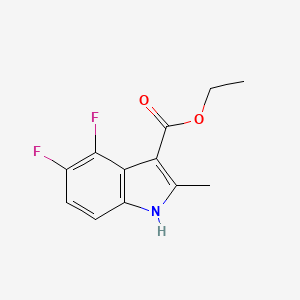

Ethyl 4,5-difluoro-2-methyl-1h-indole-3-carboxylate

Description

Properties

IUPAC Name |

ethyl 4,5-difluoro-2-methyl-1H-indole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11F2NO2/c1-3-17-12(16)9-6(2)15-8-5-4-7(13)11(14)10(8)9/h4-5,15H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWJWOIIIIAAFQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC2=C1C(=C(C=C2)F)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60654109 | |

| Record name | Ethyl 4,5-difluoro-2-methyl-1H-indole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60654109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886362-67-0 | |

| Record name | Ethyl 4,5-difluoro-2-methyl-1H-indole-3-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=886362-67-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 4,5-difluoro-2-methyl-1H-indole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60654109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,5-Difluoro-2-methylindole-3-carboxylic acid ethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Ethyl 4,5-difluoro-2-methyl-1h-indole-3-carboxylate chemical properties

An In-Depth Technical Guide to the Chemical Properties of Ethyl 4,5-difluoro-2-methyl-1H-indole-3-carboxylate

Abstract: This technical guide provides a comprehensive overview of the chemical properties, synthesis, spectroscopic characterization, and reactivity of this compound (CAS No. 886362-67-0). The indole scaffold is a privileged structure in medicinal chemistry, and the introduction of fluorine atoms can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties. This document is intended for researchers, chemists, and drug development professionals who are utilizing this versatile building block in their synthetic and discovery programs. We will delve into the causality behind synthetic strategies, provide detailed experimental protocols, and explore the compound's potential for further chemical modification.

Molecular Identity and Physicochemical Properties

This compound is a difluorinated indole derivative featuring a methyl group at the C2 position and an ethyl carboxylate at the C3 position. This substitution pattern makes it a valuable intermediate, as the C3 position, typically the most reactive site for electrophilic attack on an indole ring, is functionalized, allowing for reactivity to be directed elsewhere.

Caption: Chemical Structure of the Title Compound.

The physicochemical properties of this compound are critical for designing reaction conditions, purification strategies, and formulation studies.

| Property | Value | Source |

| CAS Number | 886362-67-0 | [1][2] |

| Molecular Formula | C₁₂H₁₁F₂NO₂ | [1][2][3] |

| Molecular Weight | 239.22 g/mol | [1][2] |

| Appearance | White to off-white powder | Generic |

| Density (Predicted) | 1.321 g/cm³ | [1] |

| Boiling Point (Predicted) | 352.8 °C at 760 mmHg | [1] |

| XLogP3 (Predicted) | 2.9 | [1][2] |

| Topological Polar Surface Area | 42.1 Ų | [2] |

Synthesis and Mechanistic Considerations

The construction of the substituted indole core is most efficiently achieved via a combination of the Japp-Klingemann reaction followed by a Fischer indole cyclization. This two-step, one-pot, or sequential approach is highly versatile for creating substituted indoles, particularly those with functionality at the 2- and 3-positions.[4][5][6]

The strategic advantage of this pathway is its convergence and avoidance of handling potentially unstable hydrazine intermediates directly. The required arylhydrazone is generated in situ from a stable aryl diazonium salt and a β-ketoester.[7]

Caption: Proposed Synthetic Workflow.

Detailed Experimental Protocol: Synthesis

Objective: To synthesize this compound from 2,3-difluoroaniline.

Part A: Diazonium Salt Formation

-

In a three-necked flask equipped with a mechanical stirrer and a thermometer, dissolve 2,3-difluoroaniline (1.0 eq) in a 3M HCl solution.

-

Cool the mixture to 0-5 °C using an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 eq) dropwise, ensuring the internal temperature does not exceed 5 °C.

-

Stir the resulting solution at 0-5 °C for an additional 30 minutes. The formation of the diazonium salt is now complete. This solution should be used immediately in the next step.

Part B: Japp-Klingemann Reaction and Fischer Indole Synthesis

-

In a separate, larger flask, dissolve ethyl 2-methylacetoacetate (1.1 eq) and sodium acetate (3.0 eq) in ethanol at room temperature.

-

Cool this solution to 0-5 °C.

-

Slowly add the cold diazonium salt solution from Part A to the β-ketoester solution. A colored precipitate (the hydrazone) should form.

-

Allow the reaction to stir at low temperature for 1 hour, then warm to room temperature and stir for an additional 2-3 hours. Reaction completion can be monitored by Thin Layer Chromatography (TLC).

-

Once the hydrazone formation is complete, slowly add concentrated sulfuric acid (or another suitable Brønsted/Lewis acid catalyst) to the mixture.[8][9]

-

Heat the reaction mixture to reflux (typically 70-80 °C) for 2-4 hours. The cyclization to the indole can be monitored by TLC.

-

After cooling, pour the reaction mixture into a beaker of ice water. The crude product should precipitate.

-

Collect the solid by vacuum filtration, wash thoroughly with water, and dry.

-

Purify the crude product by recrystallization from ethanol/water or by column chromatography on silica gel.

Causality and Mechanism

The Fischer indole synthesis is a robust acid-catalyzed reaction.[10][11] The mechanism involves several key steps: the hydrazone tautomerizes to an enamine, which then undergoes a[12][12]-sigmatropic rearrangement. This rearrangement is the crucial bond-forming step that sets up the indole core. Subsequent cyclization and elimination of ammonia under acidic conditions yield the aromatic indole.[8][9]

Caption: Simplified Mechanism of the Fischer Indole Synthesis.

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the structure of the synthesized product. While experimental data for this specific molecule is not widely published, we can predict the key features based on the known properties of indole derivatives.[12][13][14]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework. The presence of fluorine will introduce characteristic C-F and H-F coupling.

| ¹H NMR (Predicted) | Shift (δ, ppm) | Multiplicity | Assignment |

| N-H | 8.5 - 9.5 | br s | Indole NH |

| Ar-H (C6-H) | 7.0 - 7.4 | m | Aromatic H |

| Ar-H (C7-H) | 7.0 - 7.4 | m | Aromatic H |

| -OCH₂CH₃ | 4.3 - 4.5 | q | Ethyl Ester CH₂ |

| -CH₃ | 2.5 - 2.7 | s | C2-Methyl |

| -OCH₂CH₃ | 1.3 - 1.5 | t | Ethyl Ester CH₃ |

| ¹³C NMR (Predicted) | Shift (δ, ppm) | Notes |

| C=O | 165 - 170 | Ester Carbonyl |

| C4 / C5 | 140 - 155 | Aromatic C-F (large ¹JCF) |

| Aromatic C | 105 - 138 | Other aromatic carbons |

| -OCH₂CH₃ | ~60 | Ethyl Ester CH₂ |

| -CH₃ | ~14 | C2-Methyl |

| -OCH₂CH₃ | ~14 | Ethyl Ester CH₃ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3300 - 3400 | N-H Stretch | Indole N-H |

| 2900 - 3000 | C-H Stretch | Aliphatic/Aromatic |

| 1680 - 1710 | C=O Stretch | α,β-unsaturated Ester |

| 1450 - 1600 | C=C Stretch | Aromatic Ring |

| 1100 - 1300 | C-F Stretch | Aryl Fluoride |

Chemical Reactivity and Derivatization Potential

This molecule serves as an excellent platform for further synthetic elaboration due to its multiple reactive sites.

Caption: Key Reactive Sites for Derivatization.

Protocol: N-Alkylation

Objective: To introduce an alkyl group at the N1 position of the indole ring.

-

Suspend the starting indole (1.0 eq) in a polar aprotic solvent like DMF or THF.

-

Add a strong base, such as sodium hydride (NaH, 1.1 eq), portion-wise at 0 °C.

-

Allow the mixture to stir for 30 minutes at 0 °C to ensure complete deprotonation of the indole nitrogen.

-

Add the desired alkyl halide (e.g., methyl iodide, benzyl bromide) (1.2 eq) and allow the reaction to warm to room temperature.

-

Stir until TLC analysis indicates the consumption of the starting material.

-

Quench the reaction carefully by adding saturated aqueous ammonium chloride solution.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over sodium sulfate, and concentrate in vacuo.

-

Purify by column chromatography.

Protocol: Ester Hydrolysis

Objective: To convert the ethyl ester to the corresponding carboxylic acid, a key intermediate for amide couplings.

-

Dissolve the starting ester (1.0 eq) in a mixture of THF/methanol and water.

-

Add an excess of a base, such as lithium hydroxide (LiOH, 3-5 eq).

-

Stir the mixture at room temperature or with gentle heating (40-50 °C) until the reaction is complete by TLC.

-

Remove the organic solvents under reduced pressure.

-

Dilute the remaining aqueous solution with water and acidify to pH ~2-3 with 1M HCl.

-

The carboxylic acid product should precipitate. Collect the solid by filtration, wash with cold water, and dry.

Applications in Research and Drug Development

This compound is not typically an end-product but rather a high-value intermediate. Its utility lies in:

-

Scaffold for Medicinal Chemistry: The indole nucleus is a cornerstone of many pharmaceuticals.[7][10] This compound provides a pre-functionalized and fluorinated core for building more complex molecules.

-

Fragment-Based Drug Discovery (FBDD): As a "fragment," it can be used in screening campaigns to identify initial hits that bind to biological targets. The ester provides a vector for growing the fragment into a more potent lead compound.

-

Modulation of Physicochemical Properties: The two fluorine atoms on the benzene portion of the indole can enhance metabolic stability (by blocking sites of oxidation) and modulate the pKa of the N-H proton, potentially improving membrane permeability and target binding affinity.

Conclusion

This compound is a strategically designed chemical building block with significant potential in synthetic and medicinal chemistry. Its synthesis is accessible through established named reactions, and its multiple reactive sites offer numerous avenues for diversification. The presence of fluorine atoms provides a valuable tool for researchers looking to fine-tune the properties of novel indole-based compounds for applications in drug discovery and materials science. This guide provides the foundational chemical knowledge required to effectively utilize this compound in a research setting.

References

- 1. echemi.com [echemi.com]

- 2. echemi.com [echemi.com]

- 3. PubChemLite - 4,5-difluoro-2-methylindole-3-carboxylic acid ethyl ester (C12H11F2NO2) [pubchemlite.lcsb.uni.lu]

- 4. Japp–Klingemann reaction - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Japp-Klingemann_reaction [chemeurope.com]

- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 8. Fischer_indole_synthesis [chemeurope.com]

- 9. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 10. testbook.com [testbook.com]

- 11. Fischer Indole Synthesis: Steps, Mechanism & Key Applications [vedantu.com]

- 12. youtube.com [youtube.com]

- 13. A spectroscopic survey of substituted indoles reveals consequences of a stabilized1Lb transition - PMC [pmc.ncbi.nlm.nih.gov]

- 14. tsijournals.com [tsijournals.com]

A Technical Guide to the Structural Elucidation of Ethyl 4,5-difluoro-2-methyl-1H-indole-3-carboxylate

Introduction: The Significance of Fluorinated Indoles in Modern Drug Discovery

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The strategic introduction of fluorine atoms into the indole ring system can dramatically enhance a molecule's therapeutic potential. Fluorine's unique properties, such as its high electronegativity, small size, and ability to form strong carbon-fluorine bonds, can improve metabolic stability, increase binding affinity to target proteins, and modulate lipophilicity, thereby enhancing bioavailability.[1] Consequently, fluorinated indoles have emerged as a significant class of compounds in the development of novel therapeutics for a wide range of diseases, including cancer, viral infections, and neurological disorders.[1][2]

Ethyl 4,5-difluoro-2-methyl-1H-indole-3-carboxylate (Figure 1) is a key intermediate in the synthesis of various biologically active molecules. A thorough understanding of its structure is paramount for its effective utilization in drug discovery pipelines. This in-depth technical guide provides a comprehensive walkthrough of the analytical methodologies employed to elucidate and confirm the structure of this important fluorinated indole derivative.

Molecular Structure Overview

The structure of this compound, as confirmed by the analytical techniques detailed below, is presented in Figure 1.

References

A Technical Guide to the Spectral Analysis of Ethyl 4,5-difluoro-2-methyl-1H-indole-3-carboxylate

This guide provides an in-depth analysis of the expected spectral data for Ethyl 4,5-difluoro-2-methyl-1H-indole-3-carboxylate, a fluorinated indole derivative of interest to researchers in medicinal chemistry and drug development. Given the prevalence of fluorinated motifs in modern pharmaceuticals, a thorough understanding of the analytical characterization of such molecules is paramount. This document is structured to provide not only the predicted spectral data but also the underlying principles and experimental considerations for its acquisition and interpretation.

Introduction: The Significance of Fluorinated Indoles

The indole scaffold is a ubiquitous feature in a vast array of biologically active natural products and synthetic pharmaceuticals. The strategic introduction of fluorine atoms into the indole ring system can profoundly alter the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. This compound (C₁₂H₁₁F₂NO₂) is a representative example of this class of compounds, and its unambiguous structural elucidation is the first critical step in any research and development endeavor. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy are the cornerstones of this characterization.

Molecular Structure and Predicted Spectroscopic Overview

The structure of this compound, with a molecular weight of 239.22 g/mol , presents a unique set of spectroscopic challenges and features due to the presence of the fluorine substituents.

The Strategic Advantage of Fluorine: An In-depth Technical Guide to the Biological Activity of Fluorinated Indole Derivatives

Introduction: The Indole Nucleus and the Transformative Power of Fluorine

The indole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" structure due to its prevalence in a vast array of natural products and pharmaceuticals.[1] Its versatile framework allows for interactions with a multitude of biological targets, leading to a broad spectrum of pharmacological activities, including anti-inflammatory, antidepressant, and antihypertensive effects.[1][2] Notable indole-containing drugs such as the anticancer agent vincristine and the antihypertensive drug reserpine underscore the therapeutic significance of this heterocyclic system.[1]

In the quest to refine and enhance the pharmacological properties of bioactive molecules, the strategic incorporation of fluorine atoms has emerged as a powerful tool in drug design.[3] Fluorine's unique properties, including its small size, high electronegativity, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity to target proteins.[1][3] The introduction of fluorine can alter the electronic properties of the indole ring, modulate pKa values, and block sites of oxidative metabolism, thereby improving the pharmacokinetic profile of a drug candidate.[1] This guide provides a comprehensive technical overview of the diverse biological activities of fluorinated indole derivatives, with a focus on their applications in oncology, infectious diseases, and neuropharmacology.

Part 1: Anticancer Activity of Fluorinated Indole Derivatives

The development of novel anticancer agents is a critical area of research, and fluorinated indoles have demonstrated significant promise in this domain.[2][4] Their mechanisms of action are diverse, often involving the inhibition of key enzymes and proteins that are crucial for cancer cell proliferation and survival.[4]

Targeting Key Signaling Pathways in Cancer

Kinase Inhibition: A prominent mechanism of action for many fluorinated indole-based anticancer agents is the inhibition of protein kinases.[5] For instance, Sunitinib, an FDA-approved drug for the treatment of renal cell carcinoma and gastrointestinal stromal tumors, features a fluorinated indole core and functions as a multi-targeted receptor tyrosine kinase (RTK) inhibitor.[1][6][7] By blocking the signaling of RTKs such as VEGFR and PDGFR, Sunitinib disrupts tumor angiogenesis and cell proliferation.[7][8]

Induction of Apoptosis: Several novel fluorinated indole derivatives have been shown to induce apoptosis, or programmed cell death, in cancer cells.[5][7] For example, certain indole-based 1,3,4-oxadiazole derivatives have demonstrated significant anticancer activity by inducing apoptosis in colorectal carcinoma cell lines.[8] The mechanism often involves the activation of caspases and the disruption of mitochondrial function.[5][9]

Tubulin Polymerization Inhibition: The disruption of microtubule dynamics is a clinically validated strategy in cancer chemotherapy. Some fluorinated indole derivatives have been identified as potent inhibitors of tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[4]

Diagram 1: General Anticancer Mechanisms of Fluorinated Indoles

Caption: Key anticancer mechanisms of fluorinated indole derivatives.

Structure-Activity Relationship (SAR) Insights

The position and number of fluorine substitutions on the indole ring, as well as the nature of other substituents, play a crucial role in determining the anticancer potency. For instance, studies on certain indole derivatives have shown that substitution at the N-1 position of the indole ring can significantly enhance anticancer activity.[4] Specifically, a hydroxymethyl substituent at N-1 was found to be more effective than other groups in increasing cytotoxic effects.[4]

Quantitative Data on Anticancer Activity

The following table summarizes the in vitro anticancer activity of selected fluorinated indole derivatives against various human cancer cell lines, expressed as IC50 values (the concentration required to inhibit 50% of cell growth).

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| Indole-based 1,3,4-Oxadiazole | HCT116 (Colon) | 6.43 | [8] |

| Indole-based 1,3,4-Oxadiazole | A549 (Lung) | 9.62 | [8] |

| Indole-based 1,3,4-Oxadiazole | A375 (Melanoma) | 8.07 | [8] |

| Indole-based Sulfonohydrazide | MCF-7 (Breast) | 13.2 | [10] |

| Indole-based Sulfonohydrazide | MDA-MB-468 (Breast) | 8.2 | [10] |

| Indole-Sulfonamide Derivative | MOLT-3 (Leukemia) | 2.79 - 8.17 | [11] |

Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.

Diagram 2: MTT Assay Workflow

Caption: Step-by-step workflow of the MTT assay for cytotoxicity.

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the fluorinated indole derivatives in culture medium. Remove the old medium from the wells and add the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug). Incubate for 48-72 hours.[10]

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours. Live cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

-

Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Determine the IC50 value by plotting a dose-response curve.

Part 2: Antimicrobial and Antiviral Activity

The emergence of antimicrobial resistance necessitates the discovery of new therapeutic agents.[12][13] Fluorinated indole derivatives have shown considerable potential as both antibacterial and antiviral agents.[14][15]

Antibacterial Activity

Fluorinated indoles have demonstrated activity against both Gram-positive and Gram-negative bacteria.[14] For example, novel fluorinated benzothiophene-indole hybrids have been identified as effective antibacterials against Staphylococcus aureus and methicillin-resistant S. aureus (MRSA) strains.[13] The proposed mechanism of action for some of these compounds is the inhibition of bacterial pyruvate kinase.[13]

Antiviral Activity

Several fluorinated indole derivatives have been reported to exhibit potent antiviral activity, particularly against Human Immunodeficiency Virus (HIV).[15] Some fluorinated indole-carboxamide derivatives have shown high potency in inhibiting HIV-1 replication in human T-lymphocyte cells at nanomolar concentrations.[15] The mechanism of action for some of these compounds involves the inhibition of HIV-1 attachment to the host cell.[6]

Quantitative Data on Antimicrobial and Antiviral Activity

The following table summarizes the antimicrobial and antiviral activity of selected fluorinated indole derivatives, expressed as Minimum Inhibitory Concentration (MIC) for bacteria and EC50 for viruses.

| Compound Class | Organism/Virus | MIC (µg/mL) or EC50 (nM) | Reference |

| Indole-triazole derivative | S. aureus | 3.125 - 50 | [16] |

| Indole-triazole derivative | E. coli | 3.125 - 50 | [16] |

| Indole-triazole derivative | C. albicans | 3.125 - 50 | [16] |

| Fluorinated indole-carboxamide | HIV-1 WT | 2.0 - 4.6 nM | [15] |

| 4-Fluoroindole derivative | HIV-1 WT | 0.5 nM | [15] |

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard laboratory procedure for determining the MIC of an antimicrobial agent.[17][18]

Diagram 3: Broth Microdilution Assay Workflow

Caption: Workflow for determining the Minimum Inhibitory Concentration.

Step-by-Step Methodology:

-

Compound Preparation: Prepare a two-fold serial dilution of the fluorinated indole derivative in a 96-well microtiter plate containing a suitable broth medium.[12]

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to 0.5 McFarland standard).

-

Inoculation: Add the bacterial suspension to each well of the microtiter plate. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).

-

MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[17]

Part 3: Neurological and Other Activities

Fluorinated indole derivatives also exhibit a range of other biological activities, including effects on the central nervous system (CNS). For example, vilazodone, a fluorinated indole derivative, acts as an antidepressant by inhibiting the serotonin transporter (SERT) and acting as a partial agonist of the 5-HT1A receptor.[1] The introduction of fluorine can enhance the ability of these compounds to cross the blood-brain barrier, a critical property for CNS-acting drugs.

Conclusion and Future Perspectives

The strategic incorporation of fluorine into the indole scaffold has proven to be a highly effective approach for the discovery and development of novel therapeutic agents with a wide range of biological activities. Fluorinated indole derivatives have demonstrated significant potential as anticancer, antimicrobial, and neuropharmacological agents. Future research in this area will likely focus on the synthesis of novel fluorinated indole libraries and their screening against a broader range of biological targets. Furthermore, a deeper understanding of the structure-activity relationships will enable the rational design of next-generation fluorinated indole-based drugs with improved efficacy, selectivity, and pharmacokinetic properties.

References

- 1. daneshyari.com [daneshyari.com]

- 2. researchgate.net [researchgate.net]

- 3. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Anticancer Evaluation of New Indole-Based Tyrphostin Derivatives and Their (p-Cymene)dichloridoruthenium(II) Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and Anticancer Activity of Indole-Functionalized Derivatives of Betulin - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis and anticancer activity of 2,4-disubstituted furo[3,2-b]indole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Investigations on Anticancer and Antimalarial Activities of Indole-Sulfonamide Derivatives and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Studies of potential organo-fluorine antibacterial agents. Part 5: Synthesis and antibacterial activity of some new fluorine-containing indole-2,3-dione derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]

- 18. ovid.com [ovid.com]

The Strategic Intermediate: A Technical Guide to Ethyl 4,5-difluoro-2-methyl-1H-indole-3-carboxylate in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of a Fluorinated Indole Scaffold

In the landscape of modern medicinal chemistry, the indole nucleus stands as a privileged scaffold, forming the core of numerous natural products and synthetic pharmaceuticals.[1] The strategic introduction of fluorine atoms into this versatile heterocycle can profoundly influence a molecule's physicochemical and pharmacokinetic properties, often leading to enhanced metabolic stability, increased bioavailability, and improved target-binding affinity.[2] Ethyl 4,5-difluoro-2-methyl-1H-indole-3-carboxylate emerges as a pivotal intermediate, embodying the advantages of this fluorination strategy. Its true significance is highlighted by its role as a key building block in the synthesis of advanced therapeutic agents, most notably the focal adhesion kinase (FAK) inhibitor, GSK2256098, a compound investigated for its potential in oncology.[3][4][5]

This technical guide provides an in-depth exploration of this compound, from its synthesis and chemical properties to its critical application in the development of targeted cancer therapies.

Physicochemical and Spectroscopic Profile

A comprehensive understanding of a pharmaceutical intermediate begins with its fundamental properties.

| Property | Value | Source |

| CAS Number | 886362-67-0 | [6] |

| Molecular Formula | C₁₂H₁₁F₂NO₂ | [6] |

| Molecular Weight | 239.22 g/mol | [6] |

| Monoisotopic Mass | 239.07579 Da | [1] |

| Appearance | White to off-white solid | |

| Predicted XlogP | 2.9 | [1] |

Synthesis of this compound: A Mechanistic Approach

The construction of the 4,5-difluoro-2-methyl-1H-indole-3-carboxylate scaffold is elegantly achieved through a two-step classical named reaction sequence: the Japp-Klingemann reaction followed by the Fischer indole synthesis. This synthetic strategy offers a robust and versatile route to a wide array of substituted indoles.

The Japp-Klingemann/Fischer Indole Synthesis Pathway

References

- 1. PubChemLite - 4,5-difluoro-2-methylindole-3-carboxylic acid ethyl ester (C12H11F2NO2) [pubchemlite.lcsb.uni.lu]

- 2. selleckchem.com [selleckchem.com]

- 3. Design, synthesis, and biological evaluation of novel FAK scaffold inhibitors targeting the FAK–VEGFR3 protein–protein interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. OLEOCHEMICAL PRODUCTS IN SYNTHESIS TECHNOLOGIES OF ECO-FRIENDLY POLYMERS | Journal of Chemistry and Technologies [chemistry.dnu.dp.ua]

- 5. rsc.org [rsc.org]

- 6. echemi.com [echemi.com]

- 7. ias.ac.in [ias.ac.in]

An In-depth Technical Guide to Ethyl 4,5-difluoro-2-methyl-1H-indole-3-carboxylate: Synthesis, Identification, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4,5-difluoro-2-methyl-1H-indole-3-carboxylate is a fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The indole scaffold is a ubiquitous motif in biologically active molecules, and the strategic incorporation of fluorine atoms can profoundly influence a compound's physicochemical and pharmacological properties, including metabolic stability, lipophilicity, and binding affinity to biological targets.[1] This guide provides a comprehensive overview of the synthesis, identification, and potential applications of this specific fluorinated indole derivative, serving as a valuable resource for researchers engaged in the design and development of novel therapeutics.

Physicochemical and Structural Identification

A precise understanding of the molecular characteristics of this compound is fundamental for its application in research and development.

CAS Number: 886362-67-0[2]

Core Molecular Attributes

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₁F₂NO₂ | [2] |

| Molecular Weight | 239.22 g/mol | [2] |

| Exact Mass | 239.07579 Da | [3] |

| Appearance | Predicted: White to off-white solid | N/A |

| Density | 1.321 g/cm³ (Predicted) | N/A |

| Boiling Point | 352.8 °C at 760 mmHg (Predicted) | N/A |

| Refractive Index | 1.574 (Predicted) | N/A |

Synthesis and Mechanistic Insights

The synthesis of this compound is most effectively achieved through the Fischer indole synthesis , a robust and widely utilized method for the preparation of indole derivatives. This reaction involves the acid-catalyzed cyclization of an arylhydrazine with an aldehyde or ketone.

Logical Workflow for Synthesis

Caption: Synthetic workflow for this compound.

Experimental Protocol: A Representative Synthesis

The following protocol is a representative procedure based on established methodologies for the Fischer indole synthesis.

Step 1: Preparation of 2,3-Difluorophenylhydrazine

The synthesis of the key precursor, 2,3-difluorophenylhydrazine, begins with the diazotization of 2,3-difluoroaniline, followed by reduction of the resulting diazonium salt.

-

Diazotization: 2,3-Difluoroaniline is dissolved in aqueous hydrochloric acid and cooled to 0-5 °C. An aqueous solution of sodium nitrite is added dropwise, maintaining the temperature below 5 °C, to form the corresponding diazonium salt.[4][5][6][7]

-

Reduction: The cold diazonium salt solution is then added to a solution of a reducing agent, such as sodium sulfite or stannous chloride, in water.[8] Careful control of pH and temperature is crucial during this step to ensure efficient reduction to the desired hydrazine. The product, 2,3-difluorophenylhydrazine, can be isolated as its hydrochloride salt.

Step 2: Fischer Indole Synthesis

-

A mixture of 2,3-difluorophenylhydrazine (or its hydrochloride salt) and an equimolar amount of ethyl 2-methylacetoacetate is prepared in a suitable solvent, such as ethanol or acetic acid.

-

An acid catalyst, for example, concentrated sulfuric acid, polyphosphoric acid (PPA), or zinc chloride, is added cautiously.[9]

-

The reaction mixture is heated to reflux for several hours, with the progress of the reaction monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled and poured into ice-water. The precipitated solid is collected by filtration, washed with water, and dried.

-

The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or ethyl acetate, to yield this compound.

Spectroscopic and Chromatographic Identification

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of the title compound. The predicted spectral features are as follows:

-

¹H NMR:

-

An ethyl ester pattern: a quartet around 4.3 ppm (O-CH₂) and a triplet around 1.4 ppm (CH₃).

-

A singlet for the C2-methyl group around 2.5 ppm.

-

A broad singlet for the N-H proton, typically downfield (> 8.0 ppm).

-

Two aromatic protons on the benzene ring, which will appear as complex multiplets due to H-H and H-F coupling.

-

-

¹³C NMR:

-

Signals for the ethyl ester carbons (~165 ppm for C=O, ~60 ppm for O-CH₂, and ~14 ppm for CH₃).

-

A signal for the C2-methyl group around 12-15 ppm.

-

Multiple signals in the aromatic region (100-140 ppm), with the carbons directly attached to fluorine exhibiting large C-F coupling constants. The C4 and C5 carbons will show characteristic splitting patterns.

-

-

¹⁹F NMR:

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

-

Electron Impact (EI) or Electrospray Ionization (ESI): The molecular ion peak [M]⁺ or [M+H]⁺ should be observed at m/z 239 or 240, respectively.

-

Fragmentation Pattern: Common fragmentation pathways for ethyl indole-3-carboxylates include the loss of the ethoxy group (-OC₂H₅) and cleavage of the ester functionality.

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of this compound.

-

System: A reverse-phase C18 column is typically employed.[12]

-

Mobile Phase: A gradient of water (often with a small amount of acid, e.g., 0.1% formic acid or acetic acid) and an organic solvent like acetonitrile or methanol is commonly used.

-

Detection: UV detection is suitable, with indole derivatives generally exhibiting strong absorbance in the range of 220-280 nm.[12]

Reactivity and Applications in Drug Discovery

This compound is a versatile intermediate for the synthesis of more complex molecules.

Caption: Key chemical transformations of this compound.

-

Ester Hydrolysis: The ethyl ester can be readily hydrolyzed under basic conditions (e.g., using lithium hydroxide) to the corresponding carboxylic acid. This acid is a key intermediate for the formation of amide derivatives through coupling with various amines.

-

Ester Reduction: The ester can be reduced to the corresponding alcohol, (4,5-difluoro-2-methyl-1H-indol-3-yl)methanol, using a strong reducing agent like lithium aluminum hydride.

-

N-Functionalization: The indole nitrogen can be alkylated or arylated under basic conditions to introduce further diversity into the molecular scaffold.[13]

The presence of the difluoro substitution pattern on the benzene ring makes this compound an attractive building block for the synthesis of kinase inhibitors and other targeted therapies, where fluorine atoms can enhance binding affinity and improve pharmacokinetic properties.

Safety and Handling

As with any chemical substance, proper safety precautions should be observed when handling this compound.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly closed container in a dry and well-ventilated place.

-

First Aid:

-

In case of skin contact: Wash off with soap and plenty of water.

-

In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes.

-

If inhaled: Move the person into fresh air.

-

If swallowed: Rinse mouth with water. Seek medical attention in all cases of exposure.

-

Conclusion

This compound is a valuable synthetic intermediate with significant potential in the field of drug discovery. Its preparation via the Fischer indole synthesis is a well-established and adaptable method. A thorough understanding of its spectroscopic and chromatographic properties is essential for its unambiguous identification and quality control. The strategic placement of two fluorine atoms on the indole core provides a unique opportunity for the development of novel therapeutic agents with enhanced pharmacological profiles. This guide serves as a foundational resource for scientists working with this and related fluorinated indole derivatives.

References

- 1. researchgate.net [researchgate.net]

- 2. echemi.com [echemi.com]

- 3. PubChemLite - 4,5-difluoro-2-methylindole-3-carboxylic acid ethyl ester (C12H11F2NO2) [pubchemlite.lcsb.uni.lu]

- 4. US5599992A - Process for the preparation of 2-fluorophenylhydrazine - Google Patents [patents.google.com]

- 5. US20190152896A1 - Continuous Flow Process For the Synthesis of Phenylhydrazine Salts and Substituted Phenylhydrazine Salts - Google Patents [patents.google.com]

- 6. EP0723953A1 - Process for the preparation of 2-fluorophenylhydrazine - Google Patents [patents.google.com]

- 7. US6852890B1 - Process for the preparation of phenylhydrazines - Google Patents [patents.google.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. cdn.fortunejournals.com [cdn.fortunejournals.com]

- 10. rsc.org [rsc.org]

- 11. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Analysis for indole compounds in urine by high-performance liquid chromatography with fluorometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

The Synthesis of Substituted Indoles: A Comprehensive Technical Guide for the Modern Chemist

Introduction: The Enduring Significance of the Indole Scaffold

The indole nucleus, a bicyclic aromatic heterocycle consisting of a benzene ring fused to a pyrrole ring, stands as one of the most privileged scaffolds in medicinal chemistry and materials science. Its unique electronic properties and its ability to participate in a variety of intermolecular interactions, including hydrogen bonding and π-stacking, have made it a cornerstone in the design of countless biologically active agents. From the neurotransmitter serotonin to the anti-migraine drug sumatriptan and the blockbuster anti-inflammatory indomethacin, the indole motif is a recurring feature in molecules that modulate physiological processes. The development of robust and versatile synthetic methods to access functionally diverse substituted indoles is, therefore, a critical endeavor for researchers in drug discovery and chemical biology.

This guide provides an in-depth exploration of the core synthetic strategies for constructing substituted indoles, ranging from venerable named reactions to modern transition-metal-catalyzed approaches. The focus is not merely on procedural details but on the underlying mechanistic principles that govern these transformations, offering insights into the rational selection of synthetic routes and the optimization of reaction conditions.

Classical Approaches to Indole Synthesis

The foundations of indole synthesis were laid with a series of powerful named reactions that remain relevant today for their reliability and scalability in accessing specific substitution patterns.

The Fischer Indole Synthesis: A Cornerstone Reaction

The Fischer indole synthesis, first reported by Emil Fischer in 1883, is arguably the most famous and widely used method for constructing the indole core. The reaction involves the cyclization of an arylhydrazine and an aldehyde or ketone under acidic conditions.

Mechanism and Mechanistic Insights: The reaction proceeds through several key steps:

-

Formation of an arylhydrazone from the condensation of the arylhydrazine and the carbonyl compound.

-

Tautomerization of the hydrazone to its enamine form.

-

A-sigmatropic rearrangement (a Claisen-type rearrangement) of the enamine to form a di-imine intermediate.

-

Rearomatization of the benzene ring, followed by cyclization and the elimination of ammonia to furnish the final indole product.

The choice of acid catalyst (e.g., HCl, H₂SO₄, ZnCl₂, or polyphosphoric acid) is crucial and can significantly influence the reaction's outcome. The key-sigmatropic rearrangement is the bond-forming step that establishes the indole's bicyclic structure.

Caption: The Fischer Indole Synthesis Workflow.

Representative Protocol: Synthesis of 2-Phenylindole

This two-step procedure involves the initial formation and isolation of acetophenone phenylhydrazone, followed by its acid-catalyzed cyclization.

Step 1: Synthesis of Acetophenone Phenylhydrazone

-

Materials: Acetophenone (4.0 g, 0.033 mol), Phenylhydrazine (3.6 g, 0.033 mol), 95% Ethanol (80 mL).

-

Procedure:

-

A mixture of acetophenone and phenylhydrazine is warmed on a steam bath for 1 hour.

-

The hot mixture is dissolved in 80 mL of 95% ethanol.

-

Crystallization is induced by agitation, and the mixture is then cooled in an ice bath.

-

The product is collected by filtration and washed with 25 mL of cold ethanol.

-

The solid is dried under reduced pressure. Typical yield is 87-91%.

-

Step 2: Acid-Catalyzed Cyclization to 2-Phenylindole

-

Materials: Acetophenone phenylhydrazone (5.3 g, 0.025 mol), Powdered anhydrous zinc chloride (25.0 g).

-

Procedure:

-

An intimate mixture of acetophenone phenylhydrazone and anhydrous zinc chloride is prepared in a tall beaker.

-

The beaker is immersed in an oil bath preheated to 170°C and the mixture is stirred vigorously.

-

After 3-4 minutes, the mass will become liquid, and the evolution of white fumes will begin.

-

The beaker is removed from the bath, and stirring is continued for 5 minutes.

-

The hot reaction mixture is poured into 400 mL of water, followed by the addition of glacial acetic acid and concentrated hydrochloric acid to dissolve the zinc salts.

-

The crude 2-phenylindole is collected by filtration, washed with water, and recrystallized from hot 95% ethanol.

-

The Bischler-Möhlau Indole Synthesis

The Bischler-Möhlau synthesis is another classical method that constructs the indole ring from an α-halo-ketone and an excess of an arylamine.

Mechanism and Mechanistic Insights:

-

The reaction begins with the nucleophilic substitution of the halogen in the α-halo-ketone by the arylamine to form an α-arylamino-ketone.

-

A second molecule of the arylamine then condenses with the ketone carbonyl to form an enamine intermediate.

-

This is followed by an intramolecular electrophilic aromatic substitution (cyclization) onto the aniline ring.

-

A subsequent dehydration step yields the final indole product.

The use of a large excess of the arylamine is a characteristic feature of this reaction, as it serves as both a reactant and a solvent.

Caption: The Bischler-Möhlau Indole Synthesis Workflow.

Representative Protocol: Microwave-Assisted Synthesis of 2-Phenylindole

Modern modifications, such as the use of microwave irradiation, have significantly improved the Bischler-Möhlau reaction by reducing reaction times and improving yields.

-

Materials: 2-Bromoacetophenone, Aniline, Lithium Bromide (catalyst).

-

Procedure:

-

A mixture of 2-bromoacetophenone, a 3-fold excess of aniline, and a catalytic amount of lithium bromide is placed in a microwave reactor vessel.

-

The mixture is irradiated with microwaves at a controlled temperature (e.g., 150-180°C) for a short duration (e.g., 10-30 minutes).

-

After cooling, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with aqueous acid to remove excess aniline.

-

The organic layer is dried, concentrated, and the crude product is purified by column chromatography to afford 2-phenylindole.

-

The Reissert Indole Synthesis

The Reissert synthesis is a versatile method for preparing indoles, particularly those bearing a carboxylic acid group at the 2-position, from o-nitrotoluene and diethyl oxalate.

Mechanism and Mechanistic Insights:

-

The reaction is initiated by the deprotonation of the methyl group of o-nitrotoluene with a strong base, typically sodium ethoxide, to form a carbanion.

-

This carbanion then undergoes a Claisen condensation with diethyl oxalate to form an o-nitrophenylpyruvic acid ethyl ester.

-

Reductive cyclization of the nitro group, commonly using zinc in acetic acid or catalytic hydrogenation, leads to the formation of the indole-2-carboxylic acid, which can be subsequently decarboxylated if desired.

This method is particularly valuable for the synthesis of indoles with electron-donating or -withdrawing groups on the benzene ring.

Caption: The Reissert Indole Synthesis Workflow.

Representative Protocol: Synthesis of Indole-2-carboxylic Acid

-

Materials: o-Nitrotoluene, Diethyl oxalate, Sodium ethoxide, Zinc dust, Glacial acetic acid.

-

Procedure:

-

o-Nitrotoluene is added to a solution of sodium ethoxide in absolute ethanol.

-

Diethyl oxalate is then added dropwise to the cooled mixture, which is then stirred at room temperature until the reaction is complete.

-

The resulting ethyl o-nitrophenylpyruvate is isolated after an acidic workup.

-

The ester is then subjected to reductive cyclization by heating with zinc dust in glacial acetic acid.

-

After the reaction, the mixture is filtered to remove excess zinc, and the filtrate is cooled to crystallize the product, indole-2-carboxylic acid.

-

Modern Era: Palladium-Catalyzed Indole Syntheses

The advent of transition-metal catalysis, particularly with palladium, has revolutionized indole synthesis, offering milder reaction conditions, broader substrate scope, and access to previously challenging substitution patterns.

The Heck-Mizoroki Reaction

While not a de novo indole synthesis, the Heck reaction is a powerful tool for the C2- and C3-alkenylation of pre-existing indoles, which is a critical transformation in the synthesis of complex indole alkaloids and pharmaceuticals.

The Sonogashira Coupling

The Sonogashira coupling of o-haloanilines with terminal alkynes, followed by a cyclization step, provides a convergent and flexible route to 2- and 2,3-substituted indoles.

Mechanism and Mechanistic Insights:

-

A palladium(0) catalyst and a copper(I) co-catalyst mediate the coupling of an o-haloaniline with a terminal alkyne.

-

The resulting o-alkynyl-aniline can then be induced to cyclize under either basic (e.g., KOtBu) or acidic conditions, or by using another transition-metal catalyst (e.g., Au, Pt).

-

The cyclization proceeds via an intramolecular nucleophilic attack of the aniline nitrogen onto the alkyne, followed by isomerization to the aromatic indole.

Caption: Sonogashira Coupling and Cyclization for Indole Synthesis.

Representative Protocol: One-Pot Synthesis of 2-Phenylindole

-

Materials: 2-Iodoaniline, Phenylacetylene, PdCl₂(PPh₃)₂, Copper(I) iodide (CuI), Triethylamine (Et₃N).

-

Procedure:

-

To a degassed solution of 2-iodoaniline and phenylacetylene in triethylamine are added catalytic amounts of PdCl₂(PPh₃)₂ and CuI.

-

The reaction mixture is stirred at room temperature or gently heated until the Sonogashira coupling is complete (monitored by TLC or LC-MS).

-

A base, such as potassium tert-butoxide, is then added to the reaction mixture, which is heated to effect the intramolecular cyclization.

-

The reaction is quenched with water, and the product is extracted with an organic solvent.

-

The organic layer is dried, concentrated, and purified by column chromatography to yield 2-phenylindole.

-

The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, can be ingeniously applied to indole synthesis through an intramolecular cyclization of a suitably functionalized precursor. A common strategy involves the intramolecular amination of an o-halostyrene derivative bearing a nitrogen nucleophile.

Summary of Key Synthetic Methods

| Method | Key Starting Materials | Key Reagents/Catalysts | Primary Product Type | Key Advantages |

| Fischer | Arylhydrazine, Aldehyde/Ketone | Acid (Brønsted or Lewis) | 2,3-Disubstituted Indoles | Wide applicability, scalable |

| Bischler-Möhlau | α-Halo-ketone, Arylamine | Excess arylamine, Heat | 2-Arylindoles | Access to 2-arylindoles |

| Reissert | o-Nitrotoluene, Diethyl oxalate | Strong base, Reducing agent | Indole-2-carboxylic acids | Access to C2-carboxylated indoles |

| Sonogashira | o-Haloaniline, Terminal alkyne | Pd(0)/Cu(I) catalysts, Base | 2- or 2,3-Substituted Indoles | Convergent, high functional group tolerance |

Conclusion and Future Outlook

The synthesis of substituted indoles has a rich history and continues to be an area of intense research. While classical methods like the Fischer and Reissert syntheses remain valuable for their robustness, modern palladium-catalyzed reactions have opened up new avenues for the construction of complex and highly functionalized indole derivatives under mild conditions. The ongoing development of novel catalytic systems with improved efficiency, selectivity, and substrate scope will undoubtedly lead to even more powerful tools for the synthesis of this important heterocyclic scaffold, further empowering research in drug discovery and materials science. The ability to rationally design and efficiently synthesize novel indole-based molecules will be a key driver of innovation in these fields for the foreseeable future.

An In-depth Technical Guide on the Safety and Handling of Ethyl 4,5-difluoro-2-methyl-1H-indole-3-carboxylate

Abstract

This technical guide provides a comprehensive overview of the essential safety protocols and handling procedures for Ethyl 4,5-difluoro-2-methyl-1H-indole-3-carboxylate (CAS No. 886362-67-0).[1][2] Designed for researchers, scientists, and drug development professionals, this document synthesizes critical data on hazard identification, personal protective equipment (PPE), storage, disposal, and emergency response. The causality behind each procedural recommendation is explained to foster a culture of safety and scientific integrity. By integrating authoritative data and field-proven insights, this guide aims to be an indispensable resource for the safe and effective utilization of this compound in a laboratory setting.

Introduction: Understanding the Compound

This compound is a fluorinated indole derivative.[1][2] Such compounds are of significant interest in medicinal chemistry and drug development due to the unique properties imparted by fluorine, which can enhance metabolic stability, binding affinity, and bioavailability. Given its role as a key building block in organic synthesis, a thorough understanding of its chemical properties and associated hazards is paramount for ensuring laboratory safety and experimental success.[3]

Key Identifiers and Properties:

| Property | Value | Source |

|---|---|---|

| Chemical Name | This compound | [1][2] |

| CAS Number | 886362-67-0 | [1][2] |

| Molecular Formula | C12H11F2NO2 | [1][2] |

| Molecular Weight | 239.22 g/mol | [2] |

| Physical State | Assumed to be a solid powder, typical for such compounds. | [4] |

| Boiling Point | 352.8°C at 760 mmHg | [2] |

| Density | 1.321 g/cm³ |[2] |

The presence of the difluoro-indole core necessitates a proactive and informed approach to safety. The protocols outlined herein are designed to mitigate risks and ensure that this valuable compound can be handled with confidence.

Hazard Identification and Risk Assessment

A foundational element of laboratory safety is a comprehensive risk assessment. This process begins with understanding the intrinsic hazards of the material and evaluating the potential for exposure during planned experimental procedures.

GHS Classification and Hazard Statements

Based on data from the European Chemicals Agency (ECHA), this compound has the following GHS classifications:

| Hazard Class | GHS Code | Statement | Source |

| Skin Corrosion/Irritation | H315 | Causes skin irritation | [1] |

| Serious Eye Damage/Eye Irritation | H319 | Causes serious eye irritation | [5] |

| Specific target organ toxicity, single exposure | H335 | May cause respiratory irritation | [5] |

A "Warning" signal word is associated with this compound.[1] These classifications are the primary drivers for the handling and PPE recommendations that follow. The causality is direct: the potential for skin, eye, and respiratory irritation dictates the use of specific barriers to prevent contact.

Toxicological Profile

While specific toxicological data for this exact compound is not extensively published, the hazard classifications suggest that it should be handled with the assumption of it being a hazardous substance.[6] Indole derivatives, in general, can exhibit a range of biological activities.[3] Therefore, minimizing exposure through all potential routes—inhalation, ingestion, and dermal contact—is a critical safety principle.

Risk Assessment Workflow

Before any procedure involving this compound, a formal risk assessment should be conducted. This is not merely a paperwork exercise but a dynamic thought process to ensure all safety aspects are considered.

Caption: A logical workflow for conducting a risk assessment.

Safe Handling and Personal Protective Equipment (PPE)

Based on the identified hazards, a multi-layered approach to protection is necessary. This involves a combination of engineering controls and appropriate PPE.

Engineering Controls

-

Chemical Fume Hood: All manipulations of the solid compound, especially weighing and transferring where dust can be generated, must be performed in a certified chemical fume hood. This is the primary defense against respiratory exposure (mitigating the H335 risk).

-

Ventilation: Ensure the laboratory has adequate general ventilation to prevent the accumulation of any potential vapors or dusts.[7]

Personal Protective Equipment (PPE)

The selection of PPE is not arbitrary; it is a direct response to the specific hazards posed by the compound.

-

Hand Protection: Wear nitrile gloves. Nitrile provides a good barrier against a wide range of chemicals and is suitable for handling solid compounds. Always inspect gloves for tears or holes before use and wash hands thoroughly after removal.

-

Eye Protection: Chemical safety goggles are mandatory to protect against dust particles and splashes, directly addressing the H319 hazard of serious eye irritation.[5] A face shield may be required for procedures with a higher risk of splashing.[7]

-

Skin and Body Protection: A laboratory coat must be worn at all times. Ensure it is fully buttoned to provide maximum coverage. For larger quantities or when there is a significant risk of dust generation, additional protective clothing may be warranted.[5]

-

Respiratory Protection: While working in a fume hood should be sufficient, if for any reason a hood is not available or a large spill occurs outside of containment, a respirator with an appropriate particulate filter may be necessary. All respirator use must be in accordance with a formal respiratory protection program, including fit-testing.[7][8]

Storage and Disposal

Proper storage and disposal are critical to long-term laboratory safety and environmental responsibility.

Storage

-

Container: Keep the compound in a tightly closed, clearly labeled container.[5]

-

Location: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[9]

-

Segregation: Do not store with incompatible chemicals to prevent accidental reactions.

Disposal

-

Waste Characterization: All waste containing this compound must be treated as hazardous waste.

-

Containers: Collect waste in designated, sealed, and clearly labeled hazardous waste containers.[10] Do not mix with other waste streams unless compatibility has been confirmed.

-

Procedure: Disposal must be carried out in accordance with local, state, and federal regulations. Contact your institution's Environmental Health and Safety (EH&S) department for specific guidance on disposal procedures.[10] Do not dispose of this chemical down the drain or in regular trash.[11]

Emergency Procedures: A Self-Validating System

Preparedness is the cornerstone of a trustworthy safety protocol. The following procedures should be understood by all personnel working with the compound.

Spill Response

The immediate priority in any spill is to ensure personnel safety and prevent the spread of the material.[12]

Caption: Step-by-step workflow for a powdered chemical spill.

Key Spill Response Steps:

-

Evacuate and Alert: Alert others in the immediate area and restrict access.

-

Assess the Spill: Determine the extent of the spill. If it is large or you are not trained to handle it, evacuate and call for emergency assistance.[8]

-

Containment and Cleanup:

-

For small spills of this powdered substance, avoid dry sweeping which can create airborne dust.[12][13]

-

Gently cover the spill with moist absorbent pads or wet the powder with a suitable, non-reactive solvent (e.g., water, if compatible) to prevent dust from becoming airborne.[13]

-

Carefully sweep the wetted material into a dustpan and place it in a sealed, leak-proof container for disposal.[10][13]

-

-

Decontamination: Clean the spill area and any contaminated equipment thoroughly.

-

Waste Disposal: Label the waste container clearly and arrange for pickup by your institution's hazardous waste management group.[10]

First Aid Measures

In the event of an exposure, immediate action is critical.

-

Inhalation: If inhaled, move the person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[5]

-

Skin Contact: Immediately wash the affected area with plenty of soap and water while removing any contaminated clothing.[5] Seek medical attention if irritation persists.

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do so.[5] Seek immediate medical attention.

-

Ingestion: Do not induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person.[14] Seek immediate medical attention.

Conclusion

This compound is a valuable tool in the arsenal of the modern drug development professional. Its effective use, however, is inextricably linked to a deep respect for its potential hazards. By understanding the causality behind safety protocols—from the use of a fume hood to mitigate respiratory irritation to the specific actions taken during a spill—researchers can create a self-validating system of safety. This guide provides the technical foundation for such a system, empowering scientists to conduct their work with the highest standards of scientific integrity and personal safety.

References

- 1. echemi.com [echemi.com]

- 2. echemi.com [echemi.com]

- 3. An Operationally Simple Approach to Indole Derivatives from 2-Alkenylanilines Utilizing an Oxidation–Intramolecular Cyclization–Elimination Sequence - PMC [pmc.ncbi.nlm.nih.gov]

- 4. innospk.com [innospk.com]

- 5. assets.thermofisher.cn [assets.thermofisher.cn]

- 6. hoffmanchemicals.com [hoffmanchemicals.com]

- 7. umanitoba.ca [umanitoba.ca]

- 8. ucanr.edu [ucanr.edu]

- 9. merckmillipore.com [merckmillipore.com]

- 10. acs.org [acs.org]

- 11. cdn.caymanchem.com [cdn.caymanchem.com]

- 12. CCOHS: Spill Response - Chemicals [ccohs.ca]

- 13. Learn How to Respond to Chemical Spills with These Steps [northindustrial.net]

- 14. angenechemical.com [angenechemical.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of Ethyl 4,5-difluoro-2-methyl-1H-indole-3-carboxylate

Abstract

This document provides a comprehensive and detailed protocol for the synthesis of Ethyl 4,5-difluoro-2-methyl-1H-indole-3-carboxylate, a valuable fluorinated indole derivative with significant potential in medicinal chemistry and drug discovery. The protocol outlines a robust two-step synthetic route commencing with the diazotization of 2,3-difluoroaniline, followed by a Japp-Klingemann reaction to furnish the key hydrazone intermediate. Subsequent acid-catalyzed cyclization via the Fischer indole synthesis yields the target compound. This guide offers in-depth explanations for experimental choices, detailed procedural steps, characterization data, and troubleshooting advice to ensure reliable and reproducible results for researchers, scientists, and drug development professionals.

Introduction

Indole scaffolds are privileged structures in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] The introduction of fluorine atoms into organic molecules can significantly enhance their pharmacological properties, including metabolic stability, binding affinity, and bioavailability.[2] Consequently, fluorinated indoles are highly sought-after building blocks in the development of novel therapeutic agents. This compound (C₁₂H₁₁F₂NO₂) is a key intermediate in the synthesis of various biologically active compounds.[3] Its strategic fluorination at the 4 and 5 positions of the indole ring presents a unique substitution pattern for exploring structure-activity relationships (SAR) in drug design.

This application note details a reliable and well-established synthetic pathway to this important molecule, leveraging the classical Japp-Klingemann and Fischer indole synthesis reactions.[4][5] The rationale behind the choice of reagents and reaction conditions is explained to provide a deeper understanding of the chemical transformations involved.

Overall Synthetic Scheme

The synthesis of this compound is achieved through a two-step process as illustrated below. The initial step involves the formation of a hydrazone intermediate via the Japp-Klingemann reaction, which is then cyclized in the second step using the Fischer indole synthesis.

Caption: Overall synthetic route to this compound.

Materials and Equipment

| Reagent/Material | Grade | Supplier |

| 2,3-Difluoroaniline | ≥98% | Commercially Available |

| Sodium Nitrite | ACS Reagent | Commercially Available |

| Hydrochloric Acid (concentrated) | ACS Reagent | Commercially Available |

| Ethyl 2-methylacetoacetate | ≥98% | Commercially Available |

| Sodium Acetate | Anhydrous, ≥99% | Commercially Available |

| Ethanol | Anhydrous | Commercially Available |

| Diethyl Ether | Anhydrous | Commercially Available |

| Polyphosphoric Acid (PPA) | 115% | Commercially Available |

| Ethyl Acetate | ACS Reagent | Commercially Available |

| Hexanes | ACS Reagent | Commercially Available |

| Sodium Bicarbonate | Saturated Aqueous Solution | Prepared in-house |

| Brine | Saturated Aqueous Solution | Prepared in-house |

| Anhydrous Sodium Sulfate | ACS Reagent | Commercially Available |

Equipment:

-

Round-bottom flasks (various sizes)

-

Magnetic stirrer with stir bars

-

Ice bath

-

Heating mantle with temperature controller

-

Reflux condenser

-

Separatory funnel

-

Büchner funnel and filter paper

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

-

UV lamp for TLC visualization

-

Glass column for chromatography

-

Silica gel for column chromatography (230-400 mesh)

-

Standard laboratory glassware

-

Nuclear Magnetic Resonance (NMR) Spectrometer

-

Mass Spectrometer (MS)

Experimental Protocols

Part 1: Synthesis of Ethyl 2-(2,3-difluorophenylhydrazono)propanoate (Hydrazone Intermediate) via Japp-Klingemann Reaction

The Japp-Klingemann reaction is a reliable method for the synthesis of hydrazones from β-keto-esters and aryl diazonium salts.[4] In this step, 2,3-difluoroaniline is first converted to its diazonium salt, which then reacts with ethyl 2-methylacetoacetate. The acetyl group is cleaved during the reaction to yield the desired hydrazone.[2]

Step-by-Step Procedure:

-

Diazotization of 2,3-Difluoroaniline:

-

In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer and a thermometer, dissolve 2,3-difluoroaniline (10.0 g, 77.4 mmol) in a mixture of concentrated hydrochloric acid (25 mL) and water (50 mL).

-

Cool the resulting solution to 0-5 °C in an ice-salt bath with vigorous stirring.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (5.6 g, 81.3 mmol) in water (15 mL) dropwise, ensuring the temperature is maintained below 5 °C. The addition should take approximately 30 minutes.

-

Stir the reaction mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

-

-

Japp-Klingemann Coupling:

-

In a separate 1 L beaker, dissolve ethyl 2-methylacetoacetate (11.2 g, 77.7 mmol) and sodium acetate (25.4 g, 309.6 mmol) in ethanol (200 mL).

-

Cool this solution to 0-5 °C in an ice bath with vigorous stirring.

-

Slowly add the freshly prepared diazonium salt solution from the previous step to the ethyl 2-methylacetoacetate solution. Maintain the temperature below 5 °C throughout the addition. A yellow-orange precipitate should form.

-

After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 1-2 hours.

-

-

Work-up and Isolation:

-

Allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

-

Pour the mixture into 500 mL of ice-cold water.

-

Collect the precipitated solid by vacuum filtration using a Büchner funnel.

-

Wash the solid thoroughly with cold water until the washings are neutral to pH paper.

-

Dry the crude product under vacuum to yield ethyl 2-(2,3-difluorophenylhydrazono)propanoate as a yellow-orange solid. The crude product is typically of sufficient purity for the next step.

-

Part 2: Synthesis of this compound via Fischer Indole Synthesis

The Fischer indole synthesis is a classic and versatile method for constructing the indole ring system from an arylhydrazone and an aldehyde or ketone under acidic conditions.[5] In this protocol, the hydrazone intermediate is cyclized using polyphosphoric acid (PPA) as the acid catalyst and dehydrating agent.[6]

Step-by-Step Procedure:

-

Cyclization Reaction:

-

In a 250 mL round-bottom flask, add polyphosphoric acid (100 g).

-

Heat the PPA to 80-90 °C with stirring.

-

Carefully add the crude ethyl 2-(2,3-difluorophenylhydrazono)propanoate (from Part 1) portion-wise to the hot PPA over 15-20 minutes. An exothermic reaction will be observed.

-

After the addition is complete, continue heating the reaction mixture at 90-100 °C for 1-2 hours. Monitor the reaction progress by TLC (e.g., using a 20% ethyl acetate in hexanes eluent).

-

-

Work-up and Purification:

-

Allow the reaction mixture to cool to approximately 60 °C and then carefully pour it onto crushed ice (500 g) with vigorous stirring.

-

Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases (pH ~7-8).

-

Extract the product with ethyl acetate (3 x 150 mL).

-

Combine the organic layers and wash with water (100 mL) and then with brine (100 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product as a solid.

-

Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., starting with 5% ethyl acetate and gradually increasing to 20%) as the eluent.

-

Combine the fractions containing the desired product (visualized by TLC) and remove the solvent under reduced pressure.

-

Further purification can be achieved by recrystallization from a suitable solvent system such as ethanol/water or ethyl acetate/hexanes to afford this compound as a crystalline solid.

-

Reaction Mechanisms

Japp-Klingemann Reaction Mechanism

The reaction proceeds through the formation of a diazonium salt from 2,3-difluoroaniline. The β-keto ester, ethyl 2-methylacetoacetate, is deprotonated to form an enolate, which then acts as a nucleophile, attacking the diazonium salt. The resulting azo compound undergoes hydrolysis and rearrangement to yield the stable hydrazone product.

Caption: General mechanism of the Japp-Klingemann reaction.

Fischer Indole Synthesis Mechanism

The Fischer indole synthesis commences with the tautomerization of the hydrazone to its enamine form.[5] Under acidic conditions, this is followed by a[7][7]-sigmatropic rearrangement, which is the key bond-forming step. The resulting di-imine intermediate then undergoes cyclization and elimination of ammonia to afford the aromatic indole product.[4]

Caption: Key steps in the Fischer indole synthesis mechanism.

Characterization and Data Analysis

The final product, this compound, should be characterized by standard analytical techniques to confirm its identity and purity.

| Property | Expected Value |

| Molecular Formula | C₁₂H₁₁F₂NO₂ |

| Molecular Weight | 239.22 g/mol [3] |

| Appearance | Off-white to light brown crystalline solid |

| Melting Point | To be determined experimentally |

| ¹H NMR (CDCl₃, 400 MHz) | Predicted shifts: δ 8.2-8.5 (br s, 1H, NH), 7.0-7.4 (m, 2H, Ar-H), 4.3-4.5 (q, J=7.1 Hz, 2H, OCH₂), 2.7-2.8 (s, 3H, CH₃), 1.4-1.6 (t, J=7.1 Hz, 3H, OCH₂CH₃) |

| ¹³C NMR (CDCl₃, 101 MHz) | Predicted shifts: δ 165-167 (C=O), 145-155 (Ar-C-F, d), 135-145 (Ar-C-F, d), 110-130 (Ar-C), 100-110 (Ar-C-H), 60-62 (OCH₂), 14-16 (CH₃), 12-14 (OCH₂CH₃) |

| Mass Spectrometry (ESI-MS) | m/z [M+H]⁺ calculated for C₁₂H₁₂F₂NO₂⁺: 240.08; found: 240.08 |

Note: Predicted NMR shifts are for guidance only and actual values may vary. The fluorine atoms will cause splitting of adjacent carbon and proton signals.

Troubleshooting

| Problem | Possible Cause | Solution |

| Low yield of hydrazone | Incomplete diazotization. | Ensure the temperature is maintained below 5 °C during the addition of sodium nitrite. Use freshly prepared sodium nitrite solution. |

| Decomposition of the diazonium salt. | Use the diazonium salt solution immediately after preparation and keep it cold. | |

| Low yield of indole | Incomplete cyclization. | Increase the reaction time or temperature of the Fischer indole synthesis. Ensure the PPA is of good quality and sufficiently heated. |

| Side reactions. | Ensure the hydrazone intermediate is reasonably pure before proceeding to the cyclization step. | |